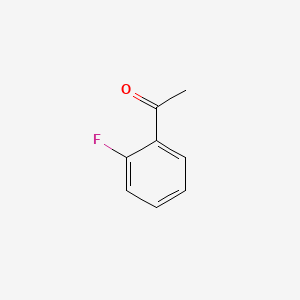

o-Fluoroacetophenone

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMATYTFXDIWACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196200 | |

| Record name | 2-Fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-27-2 | |

| Record name | 2′-Fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 445-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to o-Fluoroacetophenone (CAS 445-27-2): A Cornerstone Intermediate in Modern Synthesis

This guide offers a comprehensive technical overview of o-fluoroacetophenone (also known as 2'-fluoroacetophenone), a pivotal fluorinated aromatic ketone. With the CAS number 445-27-2, this compound has emerged as a versatile and indispensable building block in the realms of pharmaceutical development, agrochemical synthesis, and materials science.[1][2][3] Its strategic importance is largely derived from the unique electronic and steric properties imparted by the fluorine atom at the ortho position of the phenyl ring.[1] This document will delve into the core physicochemical properties, spectral signatures, synthesis, reactivity, and key applications of o-fluoroacetophenone, providing researchers, scientists, and drug development professionals with actionable insights and detailed protocols.

Compound Identity and Physicochemical Properties

o-Fluoroacetophenone is an aromatic ketone characterized by an acetyl group and a fluorine atom attached to adjacent carbons on a benzene ring.[4] This substitution pattern is central to its chemical behavior and utility. At ambient temperature, it typically presents as a colorless to pale yellow liquid or a low-melting solid.[4][5]

A summary of its key physicochemical properties is presented in Table 1 for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 445-27-2 | [6] |

| Molecular Formula | C₈H₇FO | [4][7] |

| Molecular Weight | 138.14 g/mol | [4][7] |

| Appearance | Colorless to light yellow liquid/solid | [4][5] |

| Melting Point | 26-27 °C | [4] |

| Boiling Point | 187-189 °C (at 760 mmHg); 82-83 °C (at 10 mmHg) | [4] |

| Density | 1.137 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.507 | [8] |

| Flash Point | 61 °C (141.8 °F) | [8] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. | [4] |

Spectroscopic Profile: Elucidating the Structure

The structural confirmation of o-fluoroacetophenone is unequivocally achieved through a combination of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of o-fluoroacetophenone are particularly informative due to the presence of the magnetically active ¹⁹F nucleus, which couples with nearby ¹H and ¹³C nuclei. A hallmark of the 2'-fluoro substitution is the observation of "through-space" coupling between the fluorine atom and the protons and carbon of the acetyl group, which is a direct consequence of their spatial proximity in the preferred s-trans conformation.[5][9]

Table 2: Key NMR Spectral Data (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Assignment | Source(s) |

| ¹H NMR | ~7.86 (td) | - | Aromatic H | [5] |

| ~7.50 (m) | - | Aromatic H | [5][10] | |

| ~7.20 (td) | - | Aromatic H | [5][10] | |

| ~7.12 (dd) | - | Aromatic H | [5][10] | |

| ~2.62 (d) | ⁵J(H,F) ≈ 5 Hz | Methyl Protons (-CH₃) | [5][10] | |

| ¹³C NMR | ~199.8 (d) | - | Carbonyl Carbon (C=O) | [5] |

| ~161.5 (d) | ¹J(C,F) ≈ 250 Hz | C-F | [5] | |

| ~133.6 (d) | - | Aromatic C-H | [5] | |

| ~130.3 (d) | - | Aromatic C-H | [5] | |

| ~128.3 (d) | - | Aromatic C-H | [5] | |

| ~124.2 (d) | - | Aromatic C-H | [5] | |

| ~116.5 (d) | - | Aromatic C-H | [5] | |

| ~31.8 (d) | ⁴J(C,F) ≈ 4 Hz | Methyl Carbon (-CH₃) | [5] |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl group in an aromatic ketone. The presence of the C-F bond also gives rise to a strong, characteristic absorption.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source(s) |

| 1680-1700 | Strong | C=O (Aryl Ketone) Stretch | [5][11] |

| 1580-1610 | Medium-Strong | C=C (Aromatic) Stretch | [5] |

| 1100-1300 | Strong | C-F Stretch | [5] |

Mass Spectrometry (MS)

Under electron ionization (EI), o-fluoroacetophenone exhibits a clear molecular ion peak and a predictable fragmentation pattern.

Table 4: Key Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment | Source(s) |

| 138 | Moderate | [M]⁺ (Molecular Ion) | [4][12] |

| 123 | High (Base Peak) | [M - CH₃]⁺ (Loss of methyl radical) | [4] |

| 95 | High | [C₆H₄F-C=O]⁺ (Fluorobenzoyl cation) | [4] |

Synthesis of o-Fluoroacetophenone: A Practical Protocol

The most common and industrially relevant method for synthesizing o-fluoroacetophenone is the Friedel-Crafts acylation of fluorobenzene.[13] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate an acylium ion from an acylating agent like acetyl chloride or acetic anhydride. The fluorine atom on the benzene ring acts as an ortho-, para-director, though it is deactivating overall.[5]

Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a representative laboratory-scale synthesis. Causality Note: Strict anhydrous conditions are paramount as the Lewis acid catalyst (AlCl₃) reacts violently with water, which would quench the reaction.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Fluorobenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (15 mL) and anhydrous aluminum chloride (0.055 mol, 1.1 equiv). Cool the resulting suspension to 0 °C using an ice/water bath.

-

Acylating Agent Addition: Dissolve acetyl chloride (0.055 mol, 1.1 equiv) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 10 minutes, ensuring the internal temperature remains near 0 °C.

-

Substrate Addition: After completing the acetyl chloride addition, add fluorobenzene (0.050 mol) dissolved in anhydrous DCM (10 mL) dropwise over 15-20 minutes, maintaining the 0 °C temperature.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by carefully and slowly adding the mixture to a beaker containing crushed ice (~25 g) and concentrated HCl (15 mL). Caution: This is an exothermic process and will release HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with two portions of saturated NaHCO₃ solution and one portion of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield o-fluoroacetophenone as a clear to pale yellow liquid.[14]

Caption: Workflow for the Friedel-Crafts acylation synthesis of o-fluoroacetophenone.

Chemical Reactivity: The Influence of the Ortho-Fluoro Group

The reactivity of o-fluoroacetophenone is a fascinating interplay of electronic and steric effects originating from the ortho-fluoro substituent.[1]

-

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted acetophenone. Simultaneously, fluorine can exert an electron-donating mesomeric or resonance effect (+M) via its lone pairs, which partially counteracts the inductive deactivation of the aromatic ring towards electrophilic substitution.[1]

-

Steric Effects: The presence of the fluorine atom adjacent to the acetyl group introduces steric hindrance. This can impede the approach of bulky reagents to the carbonyl carbon, potentially slowing down certain reactions.[1]

-

Conformational Preference: As revealed by NMR studies, the molecule predominantly adopts an s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other to minimize dipole-dipole repulsion. This preferred conformation influences which face of the carbonyl is more accessible and can play a role in stereoselective reactions.[9]

These combined effects make o-fluoroacetophenone a unique synthon. For instance, while the ring is deactivated towards electrophilic substitution, the carbonyl group is activated for nucleophilic addition. This differential reactivity is a key asset for synthetic chemists.

Applications in Drug Development and Organic Synthesis

o-Fluoroacetophenone is a high-value intermediate, primarily because the introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[9]

Keystone Intermediate in Vonoprazan Synthesis

The most prominent application of o-fluoroacetophenone is as a starting material in the synthesis of Vonoprazan (Takecab®), a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[15] Multiple patented synthetic routes to Vonoprazan begin with o-fluoroacetophenone.[15][16]

One established pathway involves the conversion of o-fluoroacetophenone into a 5-(2-fluorophenyl)-substituted pyrrole ring, which forms the core scaffold of the Vonoprazan molecule.[15]

Caption: Simplified synthetic pathway from o-fluoroacetophenone to Vonoprazan.

In a route developed by Takeda, o-fluoroacetophenone is first brominated at the α-position of the carbonyl group.[15] This intermediate then undergoes further reactions, including condensation and cyclization, to construct the pivotal pyrrole ring system.[15]

A Versatile Building Block

Beyond its role in Vonoprazan synthesis, o-fluoroacetophenone is a versatile building block for a wide range of other complex molecules.[3][17] Its activated carbonyl group and functionalized aromatic ring allow it to participate in various chemical transformations, including:

-

Reductions to form chiral alcohols.

-

Condensation reactions to build larger scaffolds like chalcones.[3]

-

Formation of heterocyclic compounds.

The fluorinated phenyl moiety it provides is a common feature in many modern agrochemicals and pharmaceuticals, where it enhances biological activity and tunes pharmacokinetic properties.[2]

Safety and Handling

As with any active chemical reagent, proper handling of o-fluoroacetophenone is essential. It is a combustible liquid and can cause skin and serious eye irritation. Work should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.

Conclusion

o-Fluoroacetophenone (CAS 445-27-2) is more than just a simple aromatic ketone; it is a strategic tool for the modern synthetic chemist. The ortho-fluoro substituent endows the molecule with a unique combination of electronic and steric properties, leading to predictable reactivity and making it an ideal precursor for complex targets. Its central role in the industrial synthesis of Vonoprazan underscores its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for professionals seeking to leverage this powerful building block in drug discovery, agrochemical development, and materials science innovation.

References

-

Takeda Pharmaceutical Company Limited. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoroacetophenone: Enhancing Pharmaceutical Synthesis & Agrochemical Performance. Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Fluoroacetophenone. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.

-

PubChem. (n.d.). o-Fluoroacetophenone. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). A Novel and Practical Synthesis of Vonoprazan Fumarate. Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Fluoroacetophenone. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of o-Fluoroacetophenone (CAS 445-27-2). Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN113896655A - Synthetic method of Vonoprazan intermediate.

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved January 10, 2026, from [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved January 10, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Efficient transfer hydrogenation of ketones by molybdenum complexes through comprehensively verifying auxiliary ligands. Retrieved January 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Fluoroacetophenone. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Journal of the Brazilian Chemical Society. (n.d.). Robust and efficient hydrogenation of carbonyl compounds. Retrieved January 10, 2026, from [Link]

-

PubMed. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Semantic Scholar. (n.d.). α-Fluorotricarbonyl Derivatives as Versatile Fluorinated Building Blocks: Synthesis of Fluoroacetophenone, Fluoroketo Ester and Fluoropyran-4-one Derivatives. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved January 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 2'-Fluoroacetophenone | 445-27-2 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. o-Fluoroacetophenone (CAS 445-27-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chemscene.com [chemscene.com]

- 9. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2'-Fluoroacetophenone(445-27-2) MS [m.chemicalbook.com]

- 13. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]

- 14. websites.umich.edu [websites.umich.edu]

- 15. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nbinno.com [nbinno.com]

Physical properties of 2'-Fluoroacetophenone

An In-depth Technical Guide to the Physical Properties of 2'-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fluoroacetophenone (CAS No. 445-27-2) is a halogenated aromatic ketone of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique physicochemical and spectroscopic properties, largely influenced by the ortho-positioned fluorine atom, make it a versatile intermediate for constructing complex molecular architectures.[1][2] This guide provides a comprehensive overview of the core physical properties of 2'-Fluoroacetophenone, outlines standard experimental protocols for their determination, and discusses the implications of these properties for its application in research and drug discovery.

Core Molecular and Physical Identifiers

2'-Fluoroacetophenone, also known as 1-(2-fluorophenyl)ethanone, is a foundational building block in synthetic chemistry.[3] The presence of a fluorine atom on the phenyl ring enhances the compound's electrophilic nature and can significantly influence the metabolic stability, lipophilicity, and binding affinity of derivative molecules, making it a valuable asset in drug discovery.[1]

Key identification and structural details are summarized below:

-

Chemical Name: 1-(2-fluorophenyl)ethanone[4]

-

CAS Number: 445-27-2

-

Chemical Structure:

-

SMILES: CC(=O)c1ccccc1F

-

InChI Key: QMATYTFXDIWACW-UHFFFAOYSA-N[8]

-

Physicochemical Properties

The physical state and solubility parameters of 2'-Fluoroacetophenone are critical for its handling, reaction setup, and purification. At room temperature, it typically presents as a clear, colorless to pale yellow or light green liquid.[8][9] Its properties are well-documented, though minor variations in reported values exist due to differing experimental conditions and purity levels.

Data Presentation: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless to light yellow liquid | [8][10] |

| Melting Point | 26-27 °C | [8][11][12] |

| Boiling Point | 187-189 °C (at 760 mmHg) | [8] |

| 82-83 °C (at 10 mmHg) | [4] | |

| Density | 1.137 g/mL at 20 °C | [5][8] |

| Refractive Index | n20/D 1.507 | [5][8] |

| Flash Point | 61-62 °C (143 °F) | [8][12] |

| Vapor Pressure | 0.0426 mmHg at 25 °C | [11][13] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. | [4][8][11][13] |

Expertise & Experience: Interpreting the Data

The melting point of 26-27 °C is significant because it is close to standard ambient temperature. This means the compound can exist as either a low-melting solid or a liquid, depending on the laboratory environment.[11][13] Researchers should be prepared to handle it in either state; warming may be necessary if it has solidified. The relatively high boiling point indicates low volatility under normal conditions, simplifying handling but requiring vacuum distillation for efficient purification. Its broad solubility in common organic solvents provides flexibility in choosing reaction and purification systems, while its insolubility in water is advantageous for aqueous workups.[4][11]

Spectroscopic Profile

The structural characterization of 2'-Fluoroacetophenone and its derivatives relies heavily on spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum (in CDCl₃) shows characteristic signals for the aromatic protons and the methyl protons. The aromatic protons typically appear as a multiplet between 7.1 and 7.9 ppm. The methyl protons (CH₃) of the acetyl group present as a singlet around 2.6 ppm.[14]

-

¹³C NMR: The carbon spectrum reveals a signal for the carbonyl carbon (C=O) near 195-200 ppm. The methyl carbon appears around 29 ppm, and the aromatic carbons are observed in the 115-165 ppm range, with their shifts influenced by the fluorine substituent.[15][16]

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) at m/z 138, corresponding to the molecular weight of the compound. A prominent fragment is typically observed at m/z 123, resulting from the loss of the methyl group (-CH₃).[14][17]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong characteristic absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. C-H stretches for the aromatic and methyl groups are also present, along with a C-F stretching vibration.[15]

Experimental Protocols & Methodologies

To ensure data integrity, physical properties must be determined using standardized, validated methods. The choice of method is guided by the property being measured and the physical state of the substance.

Protocol 1: Melting Point Determination (Thiele Tube Method)

This method is chosen for its simplicity and accuracy for crystalline solids.

Methodology:

-

Sample Preparation: A small amount of solidified 2'-Fluoroacetophenone is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat is applied gently to the side arm of the Thiele tube to ensure even heat distribution via convection.

-

Observation: The temperature is recorded at the first sign of liquid formation (onset of melting) and when the last solid particle disappears (completion of melting). The melting point is reported as this range.

-

Validation: The accuracy of the thermometer and apparatus should be confirmed using a standard compound with a known melting point.

DOT Diagram: Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Protocol 2: Refractive Index Measurement

The refractive index is a fundamental physical constant useful for identifying and assessing the purity of liquid samples.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place 1-2 drops of liquid 2'-Fluoroacetophenone onto the clean, dry prism of the refractometer.

-

Measurement: Close the prisms and allow the sample temperature to stabilize to 20 °C, using the instrument's water bath if available.

-

Reading: Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.

-

Validation: Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

Applications & Synthetic Utility

The physical properties of 2'-Fluoroacetophenone directly inform its use as a versatile intermediate. Its liquid state at typical lab temperatures simplifies handling and dispensing for reactions. Its solubility profile allows it to be used in a wide variety of solvent systems for organic synthesis.

It serves as a critical starting material for numerous pharmaceuticals, including analgesics, anti-inflammatory drugs, and bronchodilators.[2][18] A notable application is in the synthesis of Vonoprazan (Takecab), a potassium-competitive acid blocker used to treat acid-related disorders.[18] Beyond pharmaceuticals, it is used in the development of agrochemicals and specialty polymers.[2][3]

DOT Diagram: Role of 2'-Fluoroacetophenone in Synthesis

Caption: Role as a key intermediate in synthesis.

Safe Handling and Storage

Proper handling and storage are paramount for maintaining the integrity of 2'-Fluoroacetophenone and ensuring laboratory safety.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[12][19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Avoid contact with skin and eyes, and avoid inhalation of vapor.[12]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[12] Keep the container tightly sealed to prevent moisture contamination and evaporation.[12] It is classified as a combustible liquid.[12]

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[8][11] In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[20]

Conclusion

2'-Fluoroacetophenone is a chemical intermediate whose physical properties are well-characterized and essential to its successful application in research and development. Its defined melting and boiling points, solubility in organic solvents, and distinct spectroscopic signature provide researchers with the necessary parameters for its use in complex synthetic pathways. A thorough understanding of these properties, coupled with adherence to safe handling protocols, enables its effective and safe use as a building block for novel pharmaceuticals and advanced materials.

References

- Exploring 2-Fluoroacetophenone: Properties, Applications, and Manufacturing. (n.d.). Self-publishing.

- 2'-Fluoroacetophenone 97 445-27-2. (n.d.). Sigma-Aldrich.

- 2'-Fluoroacetophenone 445-27-2 wiki. (n.d.). Guidechem.

- 2'-Fluoroacetophenone. (n.d.). ChemBK.

- 2'-Fluoroacetophenone CAS#: 445-27-2. (n.d.). ChemicalBook.

- 2'-Fluoroacetophenone | 445-27-2. (n.d.). ChemicalBook.

- 2'-Fluoroacetophenone, 97%. (n.d.). Fisher Scientific.

- Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. (n.d.). Self-publishing.

- 2'-Fluoroacetophenone - Safety Data Sheet. (n.d.). ChemicalBook.

- 2′-Fluoroacetophenone SDS, 445-27-2 Safety Data Sheets. (n.d.). ECHEMI.

- 2-Fluoroacetophenone CAS 445-27-2 Manufacturers, Suppliers, Factory. (n.d.). Home Sunshine Pharma.

- 2′-Fluoroacetophenone, CAS 445-27-2. (n.d.). Santa Cruz Biotechnology.

- 445-27-2 | CAS DataBase. (n.d.). ChemicalBook.

- The Critical Role of 2'-Fluoroacetophenone in Modern Pharmaceutical Synthesis. (n.d.). Self-publishing.

- 2'-Fluoroacetophenone. (n.d.). Chem-Impex.

- Material Safety Data Sheet - 2'-Fluoroacetophenone. (2006). Spectrum Chemical.

- 2-Fluoroacetophenone Safety Data Sheet. (2017). Synquest Labs.

- China 2'-Fluoroacetophenone Manufacturers Suppliers Factory. (n.d.). Suzhou Senfeida Chemical Co., Ltd.

- 2'-Fluoroacetophenone, 97%. (n.d.). Thermo Scientific Chemicals.

- 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2'-Fluoroacetophenone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- o-Fluoroacetophenone. (n.d.). PubChem.

- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F S. (2021). American Chemical Society.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2'-Fluoroacetophenone, 97% | Fisher Scientific [fishersci.ca]

- 5. 2'-Fluoroacetophenone | 445-27-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 445-27-2 | CAS DataBase [m.chemicalbook.com]

- 8. 2'-Fluoroacetophenone CAS#: 445-27-2 [m.chemicalbook.com]

- 9. sfdchem.com [sfdchem.com]

- 10. A15128.22 [thermofisher.com]

- 11. chembk.com [chembk.com]

- 12. 2'-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. 2'-Fluoroacetophenone(445-27-2) 1H NMR [m.chemicalbook.com]

- 15. o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectrabase.com [spectrabase.com]

- 18. 2-Fluoroacetophenone CAS 445-27-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 19. echemi.com [echemi.com]

- 20. spectrumchemical.com [spectrumchemical.com]

o-Fluoroacetophenone molecular weight and formula

An In-Depth Technical Guide to o-Fluoroacetophenone: Molecular Characteristics and Analytical Protocols

Authored by a Senior Application Scientist

Abstract

o-Fluoroacetophenone, a halogenated aromatic ketone, serves as a pivotal building block in modern medicinal chemistry and materials science. The strategic incorporation of a fluorine atom at the ortho position of the acetophenone scaffold imparts unique physicochemical properties that are highly leveraged in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the core molecular attributes of o-fluoroacetophenone, including its precise molecular weight and formula. Furthermore, it details a robust, field-proven experimental protocol for the empirical determination of its molecular weight via mass spectrometry, offering researchers and drug development professionals a self-validating system for compound verification.

Core Physicochemical Properties of o-Fluoroacetophenone

o-Fluoroacetophenone, systematically named 1-(2-fluorophenyl)ethanone, is a versatile chemical intermediate.[1] Its identity and purity are defined by a distinct set of physical and chemical properties. The presence of the electronegative fluorine atom significantly influences the molecule's electronic distribution, reactivity, and biological interactions when incorporated into larger, more complex structures.[1][2]

The fundamental properties of o-fluoroacetophenone are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and quality control in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO | [3][4][5][6] |

| Molecular Weight | 138.1390 g/mol (Exact Mass) | [4][5][7][8] |

| 138.14 g/mol (Monoisotopic) | [1][3][9] | |

| IUPAC Name | 1-(2-fluorophenyl)ethanone | [3][4] |

| CAS Registry Number | 445-27-2 | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.137 g/mL at 20 °C | [9] |

| Boiling Point | 187-189 °C | [9] |

| Melting Point | 26-27 °C |

Molecular Structure and Functional Group Analysis

The chemical behavior of o-fluoroacetophenone is a direct consequence of its molecular architecture. The structure consists of an acetyl group attached to a benzene ring, with a fluorine atom substituted at the ortho (position 2) of the phenyl ring.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. o-Fluoroacetophenone [webbook.nist.gov]

- 5. o-Fluoroacetophenone [webbook.nist.gov]

- 6. o-Fluoroacetophenone (CAS 445-27-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. o-Fluoroacetophenone [webbook.nist.gov]

- 8. o-Fluoroacetophenone [webbook.nist.gov]

- 9. 邻氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of o-Fluoroacetophenone: Unraveling Through-Bond and Through-Space Couplings

Introduction

In the landscape of pharmaceutical and materials science, the incorporation of fluorine into organic molecules is a cornerstone of modern chemical design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the precise structural elucidation of fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose. The ¹⁹F nucleus, with a spin of I = ½ and nearly 100% natural abundance, provides a highly sensitive NMR probe.[1] However, its presence introduces significant complexity into proton (¹H) NMR spectra through ¹H-¹⁹F spin-spin coupling.

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of o-fluoroacetophenone (1-(2-fluorophenyl)ethanone). We will move beyond a simple peak assignment to explore the underlying principles governing the observed chemical shifts and splitting patterns. A central focus will be the phenomenon of through-space coupling between the ortho-fluorine and the acetyl methyl protons, a feature that provides critical insights into the molecule's preferred conformation in solution. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to interpret the NMR spectra of ortho-fluorinated aromatic ketones.

Conformational Preference: The Dominance of the s-trans Conformer

The interpretation of the ¹H NMR spectrum of o-fluoroacetophenone is intrinsically linked to its conformational dynamics. The key rotational bond is between the aromatic ring and the acetyl group. This rotation gives rise to two principal planar conformers: s-cis and s-trans.

-

In the s-cis conformation, the carbonyl oxygen and the ortho-fluorine atom are syn-periplanar, leading to significant electrostatic repulsion between the lone pairs of these two electronegative atoms.

-

In the s-trans conformation, the carbonyl oxygen is positioned away from the fluorine atom, minimizing this repulsion. This conformation places the acetyl methyl group in close spatial proximity to the fluorine atom.

Experimental and computational evidence strongly indicates that 2'-fluoro-substituted acetophenone derivatives overwhelmingly prefer the s-trans conformation in solution.[2][3][4] This preference is a direct consequence of avoiding the destabilizing electrostatic repulsion present in the s-cis form.[4] The verification of this conformational lock is one of the most compelling features of the ¹H NMR spectrum, revealed through an unusual coupling mechanism.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of o-fluoroacetophenone, typically recorded in a solvent like deuterated chloroform (CDCl₃), displays signals for the acetyl methyl protons and four distinct aromatic protons.

The Acetyl Methyl Protons (Hα)

The most diagnostic signal in the spectrum is that of the acetyl methyl protons. Unlike in 3'- or 4'-fluoroacetophenone where these protons appear as a sharp singlet, in the ortho-isomer, the signal is split.[2][3]

-

Chemical Shift (δ): Typically observed around 2.62 ppm .[5] This downfield shift relative to a simple alkane is due to the deshielding effect of the adjacent carbonyl group.

-

Splitting Pattern: This signal appears as a doublet with a coupling constant of approximately ⁵JHF ≈ 5.0 Hz .[2][3] This five-bond coupling is remarkably large. Typical through-bond ⁵J couplings are less than 1 Hz.[3] This large value is the definitive evidence for a through-space coupling mechanism, which occurs because the preferred s-trans conformation forces the methyl protons and the fluorine atom into close proximity, allowing for the transfer of spin information through non-bonding orbital overlap.[2][3]

The Aromatic Protons (H-3' to H-6')

The aromatic region, spanning from approximately 7.1 to 7.9 ppm, is complex due to multiple ¹H-¹H and ¹H-¹⁹F couplings. The assignments require careful consideration of both substituent electronic effects and coupling patterns.

-

H-6': This proton is ortho to the electron-withdrawing acetyl group and meta to the fluorine. It is the most deshielded aromatic proton, appearing around 7.86 ppm .[5] It is expected to be a triplet of doublets (td) due to ortho coupling to H-5' (³JHH ≈ 7.7 Hz) and meta coupling to H-4' (⁴JHH ≈ 1.8 Hz), with an additional splitting from the fluorine (⁴JHF).

-

H-4': This proton is para to the acetyl group and meta to the fluorine. It appears around 7.50 ppm .[5] Its multiplet is complex, primarily a triplet of doublets of doublets (tdd) arising from ortho couplings to H-3' and H-5', meta coupling to H-6', and a meta coupling to fluorine (⁴JHF).

-

H-5': This proton is meta to the acetyl group and para to the fluorine. It is found at approximately 7.20 ppm .[5] It appears as a triplet due to ortho couplings to H-4' and H-6'. A smaller five-bond coupling to fluorine (⁵JHF) may also contribute to broadening.

-

H-3': This proton is ortho to the fluorine and meta to the acetyl group, making it the most upfield aromatic proton, resonating around 7.12 ppm .[5] It appears as a doublet of doublets (dd) or triplet due to ortho coupling with H-4' (³JHH ≈ 7.5 Hz) and a significant ortho coupling to the fluorine atom (³JHF ≈ 9.0 Hz).

Data Summary: ¹H NMR of o-Fluoroacetophenone

The following table summarizes the assigned chemical shifts and key coupling constants.

| Proton Assignment | Chemical Shift (δ, ppm)[5] | Multiplicity | Coupling Constants (J, Hz) |

| Hα (-CH₃) | ~2.62 | d | ⁵JHF ≈ 5.0 (Through-Space)[2][3] |

| H-6' | ~7.86 | td | ³JHH ≈ 7.7, ⁴JHH ≈ 1.8 |

| H-4' | ~7.50 | m | - |

| H-5' | ~7.20 | t | ³JHH ≈ 7.5 |

| H-3' | ~7.12 | t | ³JHH ≈ 8.4, ³JHF ≈ 9.0 |

Note: Multiplicities and coupling constants for aromatic protons are approximate and can be complex due to overlapping signals. Advanced techniques may be required for precise determination.

Visualization of Coupling Interactions

To fully appreciate the structural information encoded in the ¹H NMR spectrum, it is useful to visualize the network of spin-spin couplings. The diagram below illustrates the primary through-bond couplings in the aromatic ring and the critical through-space coupling between the fluorine and the methyl protons.

Caption: Key ¹H-¹⁹F and ¹H-¹H coupling interactions in o-fluoroacetophenone.

Experimental Protocol for High-Resolution ¹H NMR

Acquiring a high-quality, interpretable ¹H NMR spectrum of o-fluoroacetophenone requires careful attention to experimental parameters. The goal is to achieve sufficient resolution to resolve the complex multiplets in the aromatic region.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of o-fluoroacetophenone.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (≥400 MHz is recommended) to maximize signal dispersion.

-

Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

-

Perform standard instrument calibrations, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity and lineshape.

-

-

Data Acquisition:

-

Pulse Sequence: Use a standard one-pulse (zg30) sequence.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral range (~5-6 ppm).

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds.

-

Number of Scans (NS): Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a small exponential line broadening factor (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.[6]

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak (CDCl₃) to 7.26 ppm.[6]

-

Integrate all signals to determine the relative proton counts.[7]

-

Perform peak picking to identify the precise chemical shift of each multiplet.

-

Confirmatory Experiments

-

¹H{¹⁹F} Decoupling: To confirm the ¹H-¹⁹F couplings, a proton spectrum can be acquired while irradiating at the ¹⁹F resonance frequency. In this decoupled spectrum, all splittings due to fluorine will collapse, simplifying the multiplets and confirming the assignments.[8][9] For example, the Hα doublet would collapse to a singlet.

-

2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Cross-peaks will appear between protons that are coupled, which is invaluable for unambiguously assigning the interconnected aromatic protons (e.g., H-3' with H-4', H-4' with H-5', etc.).[10]

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR analysis of o-fluoroacetophenone.

Conclusion

The ¹H NMR spectrum of o-fluoroacetophenone is a rich source of structural information that goes far beyond simple chemical shift data. The complexity of the aromatic region necessitates a systematic approach to interpretation, leveraging knowledge of substituent effects and spin-spin coupling rules. Most significantly, the observation of a large five-bond coupling constant for the acetyl methyl protons provides definitive proof of a through-space interaction with the ortho-fluorine. This key feature not only aids in spectral assignment but also offers a powerful, direct window into the molecule's dominant s-trans conformation in solution. By combining high-resolution 1D NMR with confirmatory techniques like ¹⁹F decoupling and 2D COSY, researchers can achieve a complete and unambiguous characterization of this and related fluorinated compounds, ensuring scientific integrity in drug discovery and materials development.

References

- Koguchi, Y., Tsuchiya, T., & Nakahata, M. (1994). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Carbohydrate Research, 258, 11-26.

- Jurt, S., Zerbe, O., & Vögeli, B. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(47), 19859–19867.

-

Takahashi, O., Yamasaki, K., Kohno, Y., Ueda, K., Fukui, H., & Doi, T. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4844–4851. Available at: [Link]

- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supporting Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- BenchChem. (2025). Application Note: 1H NMR Analysis of 3'-Fluoroacetophenone. BenchChem.

-

Baronti, L., Thibaudeau, C., & Schwalbe, H. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 203(1), 17-25. Available at: [Link]

-

Takahashi, O., Yamasaki, K., Kohno, Y., Ueda, K., Fukui, H., & Doi, T. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]

- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.

-

ResearchGate. (2008). 'Through-space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Catalano, D., Celebre, G., Emsley, J. W., Longeri, M., De Luca, G., & Veracini, C. A. (1998). Conformation of ω-fluoroacetophenone: an NMR study using a liquid crystalline solvent. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1552. Available at: [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). o-Fluoroacetophenone. Retrieved from [Link]

-

NIST. (n.d.). o-Fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Takahashi, O., Yamasaki, K., Kohno, Y., Ueda, K., Fukui, H., & Doi, T. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F S. American Chemical Society. Available at: [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360 Handouts. Available at: [Link]

-

Human Metabolome Database. (2015). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2'-Fluoroacetophenone(445-27-2) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of o-Fluoroacetophenone

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of o-fluoroacetophenone (2'-fluoroacetophenone). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. We will delve into the causal mechanisms behind the observed chemical shifts, drawing upon fundamental principles of substituent effects and conformational analysis, supported by authoritative data.

The Principle of Structural Elucidation via 13C NMR

13C NMR spectroscopy is an indispensable tool in organic chemistry, providing unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the position of this signal—its chemical shift (δ)—is exquisitely sensitive to its local electronic environment. For substituted aromatic systems like o-fluoroacetophenone, the interplay of electron-donating and electron-withdrawing groups creates a unique electronic landscape, which is directly mapped by the 13C chemical shifts. Understanding these shifts allows for unambiguous confirmation of the substitution pattern and provides insights into the molecule's electronic structure.[1][2]

Deconstructing the Substituent Effects

To accurately interpret the spectrum of o-fluoroacetophenone, we must first understand the individual influence of the acetyl and fluoro substituents on a benzene ring. The observed chemical shifts in the target molecule are a superposition of these effects, modulated by their ortho relationship.

Baseline Chemical Shifts: The analysis begins with the baseline chemical shifts of benzene and the parent monosubstituted compounds, acetophenone and fluorobenzene.

| Compound | C1 (ipso) | C2 (ortho) | C3 (meta) | C4 (para) | C=O | CH3 |

| Benzene | 128.5 | 128.5 | 128.5 | 128.5 | - | - |

| Acetophenone | 137.1 | 128.2 | 128.5 | 133.0 | 198.1 | 26.5 |

| Fluorobenzene | 162.4 (d) | 115.5 (d) | 130.2 (d) | 124.3 (d) | - | - |

(Note: Data compiled from multiple sources.[3][4][5] Shifts are in ppm relative to TMS. (d) indicates a doublet due to C-F coupling.)

Key Observations:

-

Acetyl Group (-COCH3): This is an electron-withdrawing group through both resonance and induction. It deshields the ipso-carbon (C1) and the para-carbon (C4) while having a minimal effect on the ortho and meta positions.[3][5] The carbonyl carbon itself appears far downfield (~198 ppm).

-

Fluoro Group (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This dramatically deshields the ipso-carbon (C1). However, it is also a π-electron donor through resonance (+R), which shields the ortho and para carbons.[1][6] This dual nature is fundamental to understanding its influence.

Analysis of the o-Fluoroacetophenone 13C NMR Spectrum

The ortho-positioning of the fluoro and acetyl groups in o-fluoroacetophenone leads to a complex interplay of electronic and steric effects. The experimental 13C NMR data is summarized below.

| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant | Rationale for Assignment |

| C=O | 195.8 (d) | 3JCF ≈ 3-4 Hz | Carbonyl carbon, slightly shielded compared to acetophenone. Exhibits small coupling to fluorine. |

| C1 (-COCH3) | 125.1 (d) | 2JCF ≈ 21-23 Hz | Ipso-carbon to the acetyl group. Shielded by the +R effect of the ortho-fluorine. Exhibits a large 2-bond C-F coupling. |

| C2 (-F) | 161.4 (d) | 1JCF ≈ 250-255 Hz | Ipso-carbon to fluorine. Strongly deshielded by fluorine's -I effect. Shows a characteristic large one-bond C-F coupling. |

| C3 | 116.8 (d) | 2JCF ≈ 21-23 Hz | Ortho to fluorine, strongly shielded by its +R effect. Also meta to the acetyl group. |

| C4 | 135.5 | - | Para to fluorine and meta to the acetyl group. Deshielded, primarily by the acetyl group's influence. |

| C5 | 124.7 | - | Meta to fluorine and ortho to the acetyl group. Its shift is close to a standard aromatic CH. |

| C6 | 130.7 | - | Para to the acetyl group and ortho to fluorine. Influenced by both groups, resulting in a downfield shift. |

| CH3 | 31.4 (d) | 4JCF ≈ 6.7-11.5 Hz | Methyl carbon. The notable feature is the significant through-space coupling to the ortho-fluorine. |

(Note: Data is a consensus from spectral databases and peer-reviewed literature.[7][8] Exact values may vary slightly based on solvent and concentration.)

Causality Behind the Shifts and Couplings:

-

Ipso-Carbons (C1 & C2): C2, directly attached to fluorine, experiences a massive downfield shift to ~161.4 ppm due to fluorine's potent inductive effect, along with a large one-bond coupling constant (¹JCF) of over 250 Hz.[9] Conversely, C1, while ipso to the withdrawing acetyl group, is ortho to the fluorine. The powerful +R (electron-donating) effect of fluorine at this position leads to a net shielding effect, shifting it upfield relative to the equivalent carbon in acetophenone.

-

Ortho/Para Positions: The +R effect of the fluorine atom increases electron density at its ortho (C3) and para (C5) positions, causing significant shielding (upfield shifts). The effect is most pronounced at C3 (~116.8 ppm).

-

Meta Positions: The meta-positions are generally less affected by resonance effects.[10][11] C4 is deshielded primarily by its meta-relationship to the acetyl group, while C5 is less perturbed.

-

Through-Space C-F Coupling: A defining feature of the o-fluoroacetophenone spectrum is the observable coupling between the methyl carbon (CH3) and the fluorine atom (⁴JCF ≈ 6.7-11.5 Hz).[8] This coupling occurs "through-space" rather than through the bond network and is direct evidence for the preferred conformational state of the molecule. For this coupling to be observed, the methyl group and the fluorine atom must be in close spatial proximity, which strongly indicates a preference for the s-trans conformation where the carbonyl and fluoro groups are anti-periplanar.[8]

Logical Framework of Substituent Effects

The following diagram illustrates the dominant electronic interactions influencing the carbon environments in o-fluoroacetophenone.

Caption: Electronic influences in o-fluoroacetophenone.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, reproducible 13C NMR spectrum is paramount for accurate analysis. The following protocol is designed to ensure data integrity.

Objective: To obtain a quantitative proton-decoupled 13C NMR spectrum of o-fluoroacetophenone.

Methodology:

-

Sample Preparation:

-

Weigh approximately 20-30 mg of o-fluoroacetophenone directly into a clean, dry 5 mm NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a standard solvent with a well-characterized residual solvent peak at 77.16 ppm, which can serve as a secondary chemical shift reference.

-

Add a small amount of tetramethylsilane (TMS) as the primary internal reference standard (δ = 0.00 ppm).

-

Cap the tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup (Example: 500 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl3 solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Tuning and Matching: Tune the 13C probe to the correct frequency (~125 MHz for a 500 MHz instrument) to ensure maximum signal transfer efficiency.

-

-

Acquisition Parameters:

-

Experiment: zgpg30 (a standard proton-decoupled experiment with a 30° pulse angle).

-

Spectral Width (SW): ~240 ppm (0 to 240 ppm) to ensure all signals, including the carbonyl carbon, are captured.

-

Number of Scans (NS): Start with 128 scans. Increase as needed to achieve a signal-to-noise ratio (S/N) > 20:1 for the least intense aromatic carbon signal.

-

Relaxation Delay (D1): Set to 2 seconds. For fully quantitative results, a longer delay (5 x T1 of the slowest relaxing carbon, often the ipso-carbons) is required. A 2s delay is sufficient for standard identification.

-

Acquisition Time (AQ): Typically ~1-2 seconds, determined by the spectral width and number of data points.

-

Temperature: Maintain a constant temperature, e.g., 298 K (25 °C).

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening factor, LB = 1-2 Hz) to improve S/N.

-

Perform a Fourier Transform (FT).

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate signals if quantitative analysis is required (ensure a long D1 was used).

-

Peak pick and annotate the chemical shifts.

-

Conclusion for the Practicing Scientist

The 13C NMR spectrum of o-fluoroacetophenone is a rich source of structural information, governed by the predictable yet complex interplay of its substituents. The key diagnostic features for a researcher are:

-

The heavily deshielded C-F carbon (C2) around 161 ppm with its characteristically large ¹JCF coupling.

-

The strongly shielded C3 carbon ortho to the fluorine, appearing around 117 ppm.

-

The unique through-space ⁴JCF coupling observed for the methyl carbon, which confirms the ortho-substitution pattern and provides insight into the molecule's preferred conformation.

By understanding these signatures and the electronic principles that create them, scientists can confidently assign the structure of o-fluoroacetophenone and related derivatives, a critical step in synthesis, quality control, and drug development workflows.

References

-

Acetophenone 13C NMR Analysis. Scribd. [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. AIP Scitation. [Link]

-

Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics. [Link]

-

Spectral analysis of the 1 H, 19 F and 13 C NMR spectra of fluorobenzene. Taylor & Francis Online. [Link]

-

Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society. [Link]

-

Acetophenone - 13C NMR Chemical Shifts. SpectraBase. [Link]

-

Supporting Information for L-Proline: an efficient N,O-bidentate ligand. The Royal Society of Chemistry. [Link]

-

Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry. [Link]

-

13C NMR chemical shifts in substituted benzenes. Taylor & Francis Online. [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online. [Link]

-

Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. Scilit. [Link]

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

3'-Fluoroacetophenone - 13C NMR Chemical Shifts. SpectraBase. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

How might you use 13C NMR spectroscopy to differentiate between... Pearson. [Link]

-

Supporting Information for L-Proline: an efficient N,O-bidentate ligand. The Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 3. scribd.com [scribd.com]

- 4. tandfonline.com [tandfonline.com]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 2'-Fluoroacetophenone(445-27-2) 13C NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. scilit.com [scilit.com]

Interpreting the IR spectrum of 2'-Fluoroacetophenone

Starting Data Collection

I've started gathering initial data on the IR spectrum of 2'-Fluoroacetophenone. My focus is on characteristic absorption frequencies of its functional groups. I'm leveraging comprehensive Google searches as my primary data collection method, for now.

Deepening Data Gathering

I'm now diving deeper into the spectral data. Beyond initial Google searches, I'm seeking established protocols and best practices in IR spectroscopy. The plan is to incorporate authoritative sources like databases and publications. Simultaneously, the technical guide structure is taking shape, with sections on IR principles, the compound's unique aspects, experimental protocols, and spectral interpretation. I will synthesize all this data to elucidate the spectrum's peaks.

Developing Protocol Design

I'm now focusing on a detailed protocol. I'm leveraging Google searches and authoritative sources to design an experimental protocol, ensuring trustworthiness and reproducibility, and will design a table with characteristic vibrational modes. I plan to create a Graphviz diagram to illustrate the workflow of IR spectral interpretation. Finally, I'll compile a full references section with all cited sources.

Formulating Initial Searches

I'm now starting with a broad Google search to collect preliminary data on 2'-Fluoroacetophenone's IR spectrum. I'm targeting information on characteristic absorption frequencies for its key functional groups like carbonyl, aromatic C-H, aromatic C-C, and the carbon-fluorine bond. I'm also looking for established IR spectroscopy protocols and best practices to ensure data integrity and accuracy as I begin the technical guide.

Mass spectrometry fragmentation pattern of o-Fluoroacetophenone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of o-Fluoroacetophenone

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of o-Fluoroacetophenone (2'-Fluoroacetophenone). Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation mechanisms, offering insights grounded in established mass spectrometry principles and supported by spectral data.

Introduction: The Molecular Blueprint

o-Fluoroacetophenone (C₈H₇FO) is an aromatic ketone with a molecular weight of 138.14 g/mol .[1][2][3] Its structure, featuring a carbonyl group and an ortho-substituted fluorine atom on the benzene ring, dictates a unique yet predictable fragmentation pattern under electron ionization conditions. Understanding this pattern is crucial for structural confirmation, impurity identification, and metabolic studies.

Electron Ionization (EI) mass spectrometry is a hard ionization technique that imparts significant internal energy into the analyte molecule. This energy induces fragmentation, breaking the molecule into a series of characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for detailed structural elucidation. For aromatic ketones like o-Fluoroacetophenone, the stable aromatic system and the reactive carbonyl group are the primary drivers of the fragmentation pathways.

The Genesis of Fragmentation: The Molecular Ion

Upon entering the ion source of the mass spectrometer, the o-Fluoroacetophenone molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Molecular Formula: C₈H₇FO

-

Exact Mass: 138.048 Da[1]

-

Observed Ion: The molecular ion peak appears at a mass-to-charge ratio (m/z) of 138.[1][3]

The presence of the aromatic ring provides considerable stability, making the molecular ion peak clearly observable in the spectrum, a common feature for aromatic compounds.[4] This peak is the starting point from which all subsequent fragmentation pathways originate.

Primary Fragmentation Pathways: The Major Fissures

The excess energy within the molecular ion is dissipated through the cleavage of its weakest bonds. For ketones, the most facile cleavage occurs at the bonds adjacent to the carbonyl group, a process known as α-cleavage.[4][5][6]

Pathway A: Formation of the Base Peak via Loss of a Methyl Radical

The most prominent fragmentation event for o-Fluoroacetophenone is the α-cleavage of the bond between the carbonyl carbon and the methyl group. This results in the loss of a neutral methyl radical (•CH₃), which has a mass of 15 Da.

-

Reaction: C₈H₇FO⁺• → [C₇H₄FO]⁺ + •CH₃

-

Resulting Ion: This cleavage generates the highly stable o-fluorobenzoyl cation at m/z 123 .

The stability of this cation is enhanced by resonance, where the positive charge is delocalized across the carbonyl group and the aromatic ring. This inherent stability makes the ion at m/z 123 the most abundant fragment in the entire spectrum, defining it as the base peak .[1] This is a hallmark fragmentation for acetophenone and its derivatives.[5][7]

Pathway B: Formation of the Acylium Ion

A second, less favored α-cleavage pathway involves the breaking of the bond between the carbonyl carbon and the fluorophenyl ring. This leads to the loss of a neutral o-fluorophenyl radical (•C₆H₄F).

-

Reaction: C₈H₇FO⁺• → [CH₃CO]⁺ + •C₆H₄F

-

Resulting Ion: This pathway produces the acylium ion ([CH₃CO]⁺) at m/z 43 .

While the o-fluorobenzoyl cation is more stable, the acylium ion is a common fragment for methyl ketones and is typically observed as a significant peak in the spectrum.[6]

Secondary Fragmentation: The Cascade Effect

The fragment ions generated through primary cleavage often retain enough internal energy to undergo further fragmentation. The most important secondary fragmentation originates from the base peak.

Decarbonylation of the o-Fluorobenzoyl Cation

The o-fluorobenzoyl cation (m/z 123) can readily eliminate a neutral molecule of carbon monoxide (CO), which has a mass of 28 Da.

-

Reaction: [C₇H₄FO]⁺ → [C₆H₄F]⁺ + CO

-

Resulting Ion: This decarbonylation step yields the o-fluorophenyl cation at m/z 95 .

This ion is consistently observed as the second most abundant peak in the mass spectrum of o-Fluoroacetophenone, providing further confirmation of the initial structure.[1] The loss of CO from a benzoyl-type cation is a classic and diagnostically significant fragmentation pathway.[5]

Mechanistic Considerations: The Absence of McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[6][8] The rearrangement proceeds through a six-membered cyclic transition state, leading to the elimination of a neutral alkene.[6]

For o-Fluoroacetophenone, the hydrogens on the methyl group are in the alpha (α) position, and the hydrogens on the aromatic ring are not accessible for the required intramolecular transfer. Therefore, o-Fluoroacetophenone does not meet the structural requirements for the McLafferty rearrangement , and a corresponding fragment ion is absent from its mass spectrum.[6][8]

Summary of Fragmentation Data

The key ions in the electron ionization mass spectrum of o-Fluoroacetophenone are summarized below.

| m/z | Proposed Structure | Ion Formula | Origin | Significance |

| 138 | [C₆H₄(F)COCH₃]⁺• | C₈H₇FO⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |

| 123 | [C₆H₄(F)CO]⁺ | C₇H₄FO⁺ | M⁺• - •CH₃ (α-cleavage) | Base Peak , characteristic of acetophenones. |

| 95 | [C₆H₄F]⁺ | C₆H₄F⁺ | [m/z 123] - CO | Secondary fragmentation, confirms fluorobenzoyl structure. |

| 43 | [CH₃CO]⁺ | C₂H₃O⁺ | M⁺• - •C₆H₄F (α-cleavage) | Confirms methyl ketone structure. |

Visualizing the Fragmentation Pathways

The primary fragmentation cascade can be visualized as a logical flow from the molecular ion to its most stable daughter ions.

Caption: Primary fragmentation cascade of o-Fluoroacetophenone.

The alternative α-cleavage pathway represents a competing, though less dominant, fragmentation route.

Caption: Alternative α-cleavage leading to the acylium ion.

Experimental Protocol: GC-MS Analysis

Acquiring a high-quality mass spectrum of o-Fluoroacetophenone is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol outlines a standard, field-proven methodology.

Workflow Diagram

Caption: Standard workflow for GC-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of o-Fluoroacetophenone at 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

-

Perform a serial dilution to a working concentration of approximately 1-10 µg/mL.

-

Transfer the final solution to a 2 mL autosampler vial with a septum cap.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to o-Fluoroacetophenone.

-

Extract the mass spectrum from the apex of this peak.

-

Analyze the spectrum, identifying the molecular ion and the key fragment ions (m/z 123, 95, 43) as described in this guide. Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.

-

This self-validating protocol ensures reproducible separation and ionization, leading to a characteristic mass spectrum that can be confidently interpreted for structural verification.

References

- Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Structure o...

-

PubChem. o-Fluoroacetophenone | C8H7FO | CID 96744. Retrieved from [Link]

-

NIST. o-Fluoroacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. o-Fluoroacetophenone - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

MSU Chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from [Link]

- Cambridge University Press. McLafferty Rearrangement.

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example. Retrieved from [Link]

-

Chemistry Steps. McLafferty Rearrangement. Retrieved from [Link]

Sources

- 1. o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. o-Fluoroacetophenone [webbook.nist.gov]

- 3. o-Fluoroacetophenone [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. chemistnotes.com [chemistnotes.com]

A Senior Application Scientist's Guide to o-Fluoroacetophenone Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of o-Fluoroacetophenone

o-Fluoroacetophenone (CAS No. 445-27-2), a colorless to light yellow liquid, is a versatile aromatic ketone with significant applications in organic synthesis and pharmaceutical development.[1] Its chemical structure, featuring a fluorine atom at the ortho position of the acetophenone backbone, imparts unique reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and process chemistry. Solubility dictates reaction kinetics, influences purification strategies such as crystallization, and is a critical parameter in formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of o-fluoroacetophenone solubility, empowering researchers to make informed decisions in their experimental designs.

Core Principles of Solubility: A Molecular Perspective